molecular formula C17H17N3O3S B607978 HS-438 CAS No. 1430720-10-7

HS-438

カタログ番号: B607978
CAS番号: 1430720-10-7
分子量: 343.401
InChIキー: LAAHHHDILCOULN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

HS-438 is a novel BCR-ABL tyrosine kinase inhibitor (TKI) developed to address resistance in chronic myeloid leukemia (CML), particularly against the T315I mutation, which confers resistance to first- and second-generation TKIs like imatinib and nilotinib . Preclinical studies demonstrate that this compound inhibits both wild-type BCR-ABL (IC₅₀ = 12 nM) and the T315I mutant (IC₅₀ = 18 nM) by competitively binding to the ATP-binding site of the kinase domain . In BaF3/T315I xenograft models, this compound reduced tumor volume by 75% compared to imatinib (35% reduction) and induced G0/G1 cell cycle arrest and apoptosis via caspase-3 activation . This compound entered clinical trials in 2014, showing preliminary activity in CML patients with multi-TKI resistance .

特性

CAS番号

1430720-10-7

分子式

C17H17N3O3S

分子量

343.401

IUPAC名

N-(2-Hydroxyethyl)-N'-[6-(2-methoxyphenyl)-2-benzothiazolyl]-urea

InChI

InChI=1S/C17H17N3O3S/c1-23-14-5-3-2-4-12(14)11-6-7-13-15(10-11)24-17(19-13)20-16(22)18-8-9-21/h2-7,10,21H,8-9H2,1H3,(H2,18,19,20,22)

InChIキー

LAAHHHDILCOULN-UHFFFAOYSA-N

SMILES

O=C(NC1=NC2=CC=C(C3=CC=CC=C3OC)C=C2S1)NCCO

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

HS438;  HS 438;  HS-438

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Table 1: Comparative Analysis of HS-438 and Other BCR-ABL Inhibitors

Compound Target (BCR-ABL) T315I Activity Key Advantages Limitations Clinical Status
This compound Wild-type, T315I Yes High potency against T315I; minimal off-target effects Limited long-term safety data Phase II trials
Ponatinib Wild-type, T315I Yes Broad-spectrum TKI; FDA-approved for T315I+ CML Severe vascular toxicity (e.g., thrombosis) Approved (2012)
Omacetaxine Protein synthesis Indirect Effective post-TKI failure; no kinase dependency Hematologic toxicity (e.g., thrombocytopenia) Approved (2012)
Imatinib Wild-type No First-line therapy; well-tolerated High resistance rate (~40%) in chronic phase Approved (2001)

Key Findings

Efficacy Against T315I Mutation: this compound and ponatinib directly inhibit T315I, but this compound has a lower IC₅₀ for T315I (18 nM) compared to ponatinib (35 nM) . In contrast, omacetaxine acts via non-kinase mechanisms (e.g., inhibiting protein synthesis), making it less potent but useful in multi-resistant cases .

Omacetaxine causes dose-dependent cytopenias, requiring frequent monitoring .

Mechanistic Differences :

  • This compound induces apoptosis through caspase-3 activation , while ponatinib and imatinib primarily inhibit proliferation via BCR-ABL signaling blockade .
  • Omacetaxine’s mechanism is distinct, reducing oncoprotein synthesis rather than targeting BCR-ABL directly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
HS-438
Reactant of Route 2
Reactant of Route 2
HS-438

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。